![molecular formula C19H28O5 B8493641 4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid CAS No. 841268-19-7](/img/structure/B8493641.png)
4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid
描述
4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core with a complex side chain that includes an oxetane ring, making it an interesting subject for research in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: The oxetane ring is synthesized through a cyclization reaction involving an appropriate diol and an epoxide.
Attachment of the Hexyl Chain: The hexyl chain is introduced via an etherification reaction, where the oxetane-containing intermediate reacts with a hexyl halide under basic conditions.
Formation of the Benzoic Acid Core: The final step involves the esterification of the benzoic acid derivative with the oxetane-hexyl intermediate, typically using a strong acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve strong acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide variety of derivatives, depending on the substituents introduced.
科学研究应用
4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or diagnostic tools.
Medicine: Research into its pharmacological properties could uncover new therapeutic applications, particularly in the treatment of diseases where its structural features are advantageous.
Industry: The compound’s properties make it useful in the development of advanced materials, such as coatings, adhesives, and composites.
作用机制
The mechanism of action of 4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring and benzoic acid core can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 4-[[6-[(3-Methyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid
- 4-[[6-[(3-Propyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid
- 4-[[6-[(3-Butyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid
Uniqueness
4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid is unique due to the presence of the ethyl-substituted oxetane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall performance in various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
841268-19-7 |
|---|---|
分子式 |
C19H28O5 |
分子量 |
336.4 g/mol |
IUPAC 名称 |
4-[6-[(3-ethyloxetan-3-yl)methoxy]hexoxy]benzoic acid |
InChI |
InChI=1S/C19H28O5/c1-2-19(14-23-15-19)13-22-11-5-3-4-6-12-24-17-9-7-16(8-10-17)18(20)21/h7-10H,2-6,11-15H2,1H3,(H,20,21) |
InChI 键 |
CTTPWOVDUKGWSY-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC1)COCCCCCCOC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
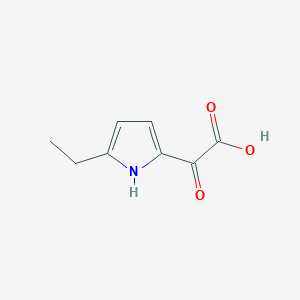
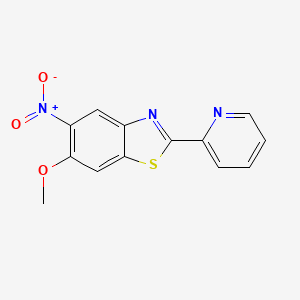
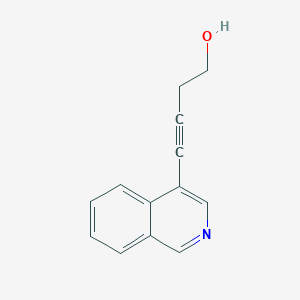


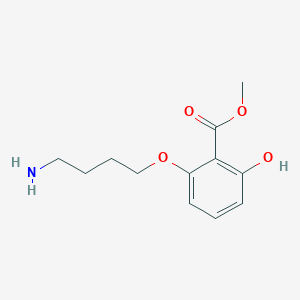
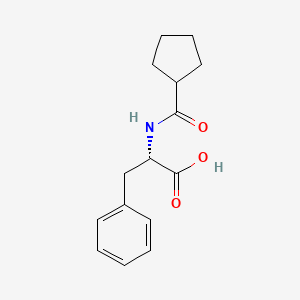



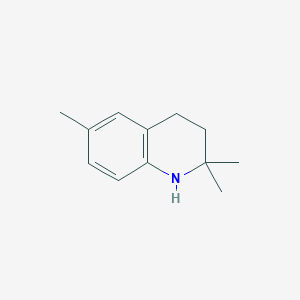
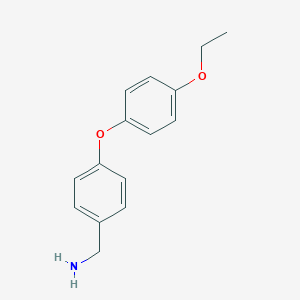

![6,7-Dihydro-4H-thieno[3,2-c]thiopyran-2-carboxylic acid ethyl ester](/img/structure/B8493677.png)
